molecular formula C10H15IN4 B1620523 1-Benzyl-2-hydrazino-4,5-dihydro-1H-imidazole hydroiodide CAS No. 648409-14-7

1-Benzyl-2-hydrazino-4,5-dihydro-1H-imidazole hydroiodide

Cat. No.: B1620523
CAS No.: 648409-14-7
M. Wt: 318.16 g/mol
InChI Key: ZVPAKYSKHYBKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2-hydrazino-4,5-dihydro-1H-imidazole hydroiodide is a chemical compound with the molecular formula C10H15IN4 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-2-hydrazino-4,5-dihydro-1H-imidazole hydroiodide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with hydrazine hydrate, followed by cyclization with a suitable aldehyde or ketone. The reaction conditions often require the use of a catalyst, such as erbium triflate, to facilitate the formation of the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-hydrazino-4,5-dihydro-1H-imidazole hydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while reduction can produce various hydrazine derivatives .

Scientific Research Applications

1-Benzyl-2-hydrazino-4,5-dihydro-1H-imidazole hydroiodide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-hydrazino-4,5-dihydro-1H-imidazole hydroiodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-2-hydrazino-4,5-dihydro-1H-imidazole hydrochloride
  • 1-Benzyl-2-hydrazino-4,5-dihydro-1H-imidazole sulfate

Uniqueness

1-Benzyl-2-hydrazino-4,5-dihydro-1H-imidazole hydroiodide is unique due to its specific chemical structure and the presence of the hydroiodide group. This group can influence the compound’s reactivity and solubility, making it distinct from other similar compounds .

Properties

IUPAC Name

(1-benzyl-4,5-dihydroimidazol-2-yl)hydrazine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4.HI/c11-13-10-12-6-7-14(10)8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPAKYSKHYBKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)NN)CC2=CC=CC=C2.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380473
Record name 1-Benzyl-2-hydrazino-4,5-dihydro-1H-imidazole hydroiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648409-14-7
Record name 1-Benzyl-2-hydrazino-4,5-dihydro-1H-imidazole hydroiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-2-hydrazino-4,5-dihydro-1H-imidazole hydroiodide
Reactant of Route 2
Reactant of Route 2
1-Benzyl-2-hydrazino-4,5-dihydro-1H-imidazole hydroiodide
Reactant of Route 3
Reactant of Route 3
1-Benzyl-2-hydrazino-4,5-dihydro-1H-imidazole hydroiodide
Reactant of Route 4
1-Benzyl-2-hydrazino-4,5-dihydro-1H-imidazole hydroiodide
Reactant of Route 5
1-Benzyl-2-hydrazino-4,5-dihydro-1H-imidazole hydroiodide
Reactant of Route 6
1-Benzyl-2-hydrazino-4,5-dihydro-1H-imidazole hydroiodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.